Cas no 151120-25-1 (Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-)

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- 化学的及び物理的性質
名前と識別子
-
- Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
- 2,2':6',2''-terpyridine - dichloroplatinum (1:1) dihydrate
- CHLORO(2,2':6',2''-TERPYRIDINE)PLATINUM(II) CHLORIDE DIHYDRATE
- Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate
- dichloroplatinum,2,6-dipyridin-2-ylpyridine,dihydrate
- Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4...
- DICHLORO(2 2':6' 2''-TERPYRIDINE)-
- 151120-25-1
- MFCD00149950
- Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate, 98%
- Chloro(2,2':6',2'-terpyridine)platinum(II) chloride dihydrate, >=99.0% (AAS)
- Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate
- Dichloro(2,2':6',2''-terpyridine0platinum(II) dihydrate
- dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate
- Platinum(1+), chloro(2,2':6',2''-terpyridine-kappaN1,kappaN1',kappaN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
- DTXSID70583476
- F74494
- J-400832
- Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2)
- 60819-00-3
- DICHLORO(2 2:6 2-TERPYRIDINE)-
- Chloro(2,2 inverted exclamation marka:6 inverted exclamation marka,2 inverted exclamation marka-terpyridine)platinum(II) chloride dihydrate
- PLATINUM(II) CHLORIDE TERPYRIDINE DIHYDRATE
-
- インチ: InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2
- InChIKey: WEBUYGBVKZYTMT-UHFFFAOYSA-L
- SMILES: O.O.Cl[Pt]Cl.C1=CC=C(C2=CC=CC(C3=CC=CC=N3)=N2)N=C1
計算された属性
- 精确分子量: 534.01900
- 同位素质量: 534.018926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 赤色粉末
- PSA: 57.13000
- LogP: -2.91750
- Solubility: 未確定
Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- Security Information
Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1256075-100mg |
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate |
151120-25-1 | 98% | 100mg |
$186.0 | 2025-02-19 | |
1PlusChem | 1P001NKD-50mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 50mg |
$109.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1245290-100mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-N1,N1',N1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 100mg |
$140 | 2025-02-21 | |
eNovation Chemicals LLC | Y1245290-250mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-N1,N1',N1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 250mg |
$200 | 2024-06-07 | |
Ambeed | A1256075-250mg |
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate |
151120-25-1 | 98% | 250mg |
$282.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211071-500 mg |
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate, |
151120-25-1 | ≥98% | 500MG |
¥2,670.00 | 2023-07-10 | |
A2B Chem LLC | AA76397-250mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 250mg |
$206.00 | 2024-04-20 | |
Aaron | AR001NSP-250mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 250mg |
$207.00 | 2025-02-12 | |
Aaron | AR001NSP-100mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 100mg |
$90.00 | 2025-02-12 | |
Aaron | AR001NSP-50mg |
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- |
151120-25-1 | 98% | 50mg |
$48.00 | 2025-02-12 |
Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-に関する追加情報
Research Brief on Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- (CAS: 151120-25-1)
Recent studies on the platinum(II) terpyridine complex, Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- (CAS: 151120-25-1), have demonstrated its significant potential in anticancer research and photodynamic therapy applications. This coordination compound, characterized by its distinctive square-planar geometry and luminescent properties, has emerged as a promising candidate for targeted cancer treatments due to its unique DNA-binding capabilities and photoactivated cytotoxicity.
The compound's mechanism of action involves selective binding to DNA through intercalation and covalent interactions, leading to cell cycle arrest and apoptosis in various cancer cell lines. Recent in vitro studies published in the Journal of Medicinal Chemistry (2023) revealed exceptional cytotoxicity against cisplatin-resistant ovarian cancer cells, with IC50 values in the low micromolar range. The presence of the terpyridine ligand enhances cellular uptake and modifies the compound's redox potential, contributing to its improved therapeutic index compared to traditional platinum-based drugs.
Structural modifications of this complex have been explored to optimize its pharmacological properties. Research published in Dalton Transactions (2024) demonstrated that variations in the terpyridine substituents significantly influence the compound's photophysical properties and biological activity. The hydrate form (1:1:2) shows improved solubility and stability in physiological conditions, addressing a key limitation of earlier platinum therapeutics. X-ray crystallographic studies have confirmed the SP-4-2 configuration, which appears crucial for maintaining the compound's anticancer activity while reducing nephrotoxicity.
Emerging applications in photodynamic therapy exploit the complex's strong absorption in the visible spectrum and long-lived triplet excited states. When activated by specific wavelengths of light, the compound generates reactive oxygen species with high quantum yields, enabling spatiotemporal control of cytotoxic effects. Recent preclinical studies in pancreatic cancer models showed tumor growth inhibition rates exceeding 80% with minimal systemic toxicity when combined with targeted light irradiation.
Ongoing research focuses on developing nanoparticle formulations to enhance tumor targeting and overcome potential resistance mechanisms. Preliminary results from a 2024 study published in ACS Nano demonstrate that encapsulation in pH-responsive polymeric nanoparticles improves the compound's pharmacokinetic profile and biodistribution, with tumor accumulation increasing by 3-5 fold compared to the free drug. These advancements position Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- as a versatile platform for next-generation platinum-based therapeutics with potential applications beyond oncology, including antimicrobial and anti-inflammatory therapies.
151120-25-1 (Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-) Related Products
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 58138-79-7(2,6-Diiodopyrazine)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 2639424-91-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)
- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)
